Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-
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Overview
Description
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-: is a pyridinium salt that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with a 4-[2-[4-(diethylamino)phenyl]ethenyl] group and a methyl group at the 1-position. It is known for its vibrant color and is often used in research related to organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- typically involves the reaction of 4-(diethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired pyridinium salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific reaction conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridinium derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted pyridinium salts .
Scientific Research Applications
Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of organic synthesis, reaction mechanisms, and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a component in biosensors.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Mechanism of Action
The mechanism of action of Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications such as fluorescence imaging. Additionally, its structural features enable it to interact with biological molecules, potentially disrupting microbial cell membranes or interfering with specific biochemical pathways .
Comparison with Similar Compounds
- Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(dibutylamino)phenyl]ethenyl]-1-methyl-
- Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-ethyl-
Comparison: Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl- is unique due to its specific substituents, which influence its photophysical properties and reactivity. Compared to similar compounds, it may exhibit different absorption and emission spectra, making it suitable for specific applications in photonics and organic electronics. Additionally, the presence of diethylamino groups can enhance its solubility and interaction with biological molecules, distinguishing it from other pyridinium derivatives .
Properties
CAS No. |
133338-40-6 |
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Molecular Formula |
C18H23N2+ |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline |
InChI |
InChI=1S/C18H23N2/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17/h6-15H,4-5H2,1-3H3/q+1 |
InChI Key |
YCCVVPMYSGPISC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C |
Origin of Product |
United States |
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